

An In-depth Technical Guide to 1-Boc-DL-pyroglutamic Acid Ethyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Boc-DL-Pyroglutamic acid ethyl ester

Cat. No.: B492332

[Get Quote](#)

Introduction

1-Boc-DL-pyroglutamic acid ethyl ester, also known by its IUPAC name 1-tert-butyl 2-ethyl 5-oxo-1,2-pyrrolidinedicarboxylate, is a chemically protected derivative of pyroglutamic acid.[\[1\]](#) [\[2\]](#) As a chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic compounds.[\[1\]](#)[\[3\]](#) The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in peptide synthesis and other applications where selective reactivity is required.[\[1\]](#) This document provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and visual representations of its structure and preparation.

Core Chemical Properties

The fundamental chemical and physical properties of **1-Boc-DL-pyroglutamic acid ethyl ester** are summarized below. These properties are critical for its handling, storage, and application in a laboratory setting. Data for the closely related D-enantiomer are also included for comparative purposes where data for the racemic DL-mixture is not specified.

Table 1: Chemical Identifiers and General Properties

Property	Value	Source
IUPAC Name	1-tert-butyl 2-ethyl 5-oxo-1,2-pyrrolidinedicarboxylate	[2]
Synonyms	N-Boc-DL-pyroglutamic acid ethyl ester, Ethyl (RS)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate	[1] [2]
CAS Number	251924-83-1	[2]
Molecular Formula	C12H19NO5	[1] [2] [4]
Molecular Weight	257.28 g/mol	[1] [3] [4] [5]
Physical Form	Liquid or white to almost-white powder/crystal	[2] [6]
Storage	Room temperature, sealed in a dry, dark place	[1] [2] [6]

Table 2: Physicochemical and Computed Data

Property	Value	Notes	Source
Melting Point	54.0 to 58.0 °C	Data for D-enantiomer	[6] [7]
Boiling Point	375.0 ± 35.0 °C at 760 mmHg	Predicted data for D-enantiomer	[6] [7]
Density	1.182 ± 0.06 g/cm ³	Predicted data for D-enantiomer	[6]
XLogP3	1.3	Computed	[4] [7]
Topological Polar Surface Area	72.9 Å ²	Computed	[4] [7]
Hydrogen Bond Donor Count	0	Computed	[4]
Hydrogen Bond Acceptor Count	5	Computed	[4]
Rotatable Bond Count	5	Computed	[4]

Experimental Protocols

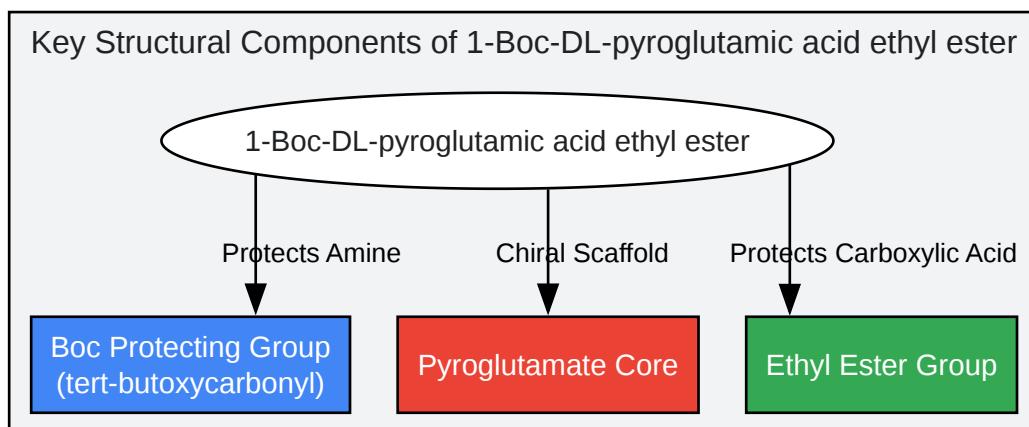
The following section details a common laboratory-scale synthesis for the N-Boc protection of a pyroglutamic acid ester. The protocol is adapted from a procedure described for the synthesis of the D-enantiomer.[\[6\]](#)

Synthesis of 1-Boc-DL-pyroglutamic acid ethyl ester

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of ethyl DL-pyroglutamate.

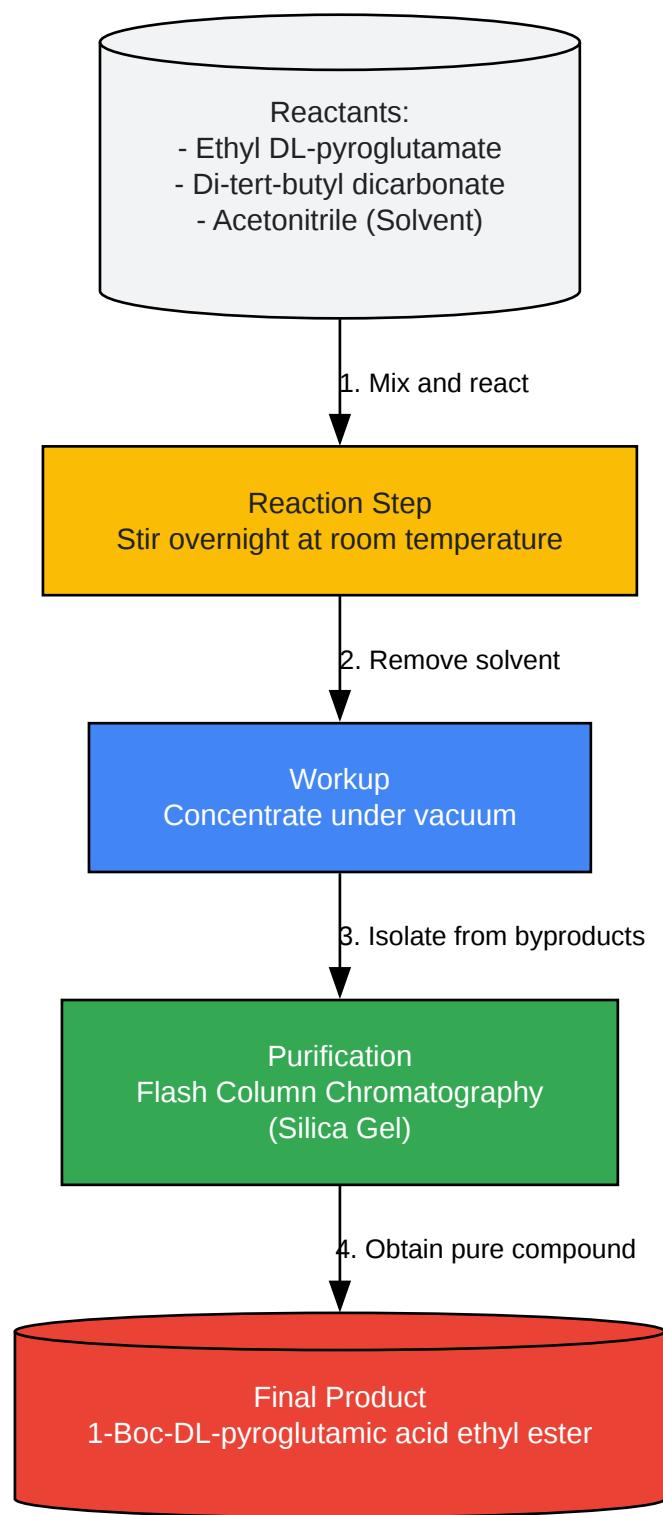
Materials:

- Ethyl (DL)-5-oxopyrrolidine-2-carboxylate (DL-pyroglutamic acid ethyl ester)
- Di-tert-butyl dicarbonate ((Boc)₂O)


- 4-Dimethylaminopyridine (DMAP) - Note: DMAP is often used as a catalyst in Boc protections, as seen in similar reactions.[8][9]
- Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
- Ethyl acetate
- Hexane
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Rotary evaporator
- Chromatography column (Silica gel)

Procedure:

- Reaction Setup: Dissolve ethyl (DL)-5-oxopyrrolidine-2-carboxylate in a suitable solvent like acetonitrile in a reaction flask.[6] Add a catalytic amount of DMAP.
- Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.2 molar equivalents) in the same solvent to the cooled mixture.[6]
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent.[6]
- Purification: Purify the resulting residue by flash column chromatography on silica gel. A common eluent system for this purification is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate).[6]
- Product Isolation: Collect the fractions containing the desired product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield **1-Boc-DL-pyroglutamic acid ethyl ester**, typically as an oil or a low-melting solid.[6]


Visualizations

The following diagrams illustrate the key structural relationships and the experimental workflow for the synthesis of **1-Boc-DL-pyroglutamic acid ethyl ester**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the main functional groups.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 4. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 9. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Boc-DL-pyroglutamic Acid Ethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b492332#1-boc-dl-pyroglutamic-acid-ethyl-ester-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com